Ethosuximide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SLIGHTLY SOL IN SOLVENT HEXANE

1.01e+02 g/L

Synonyms

Canonical SMILES

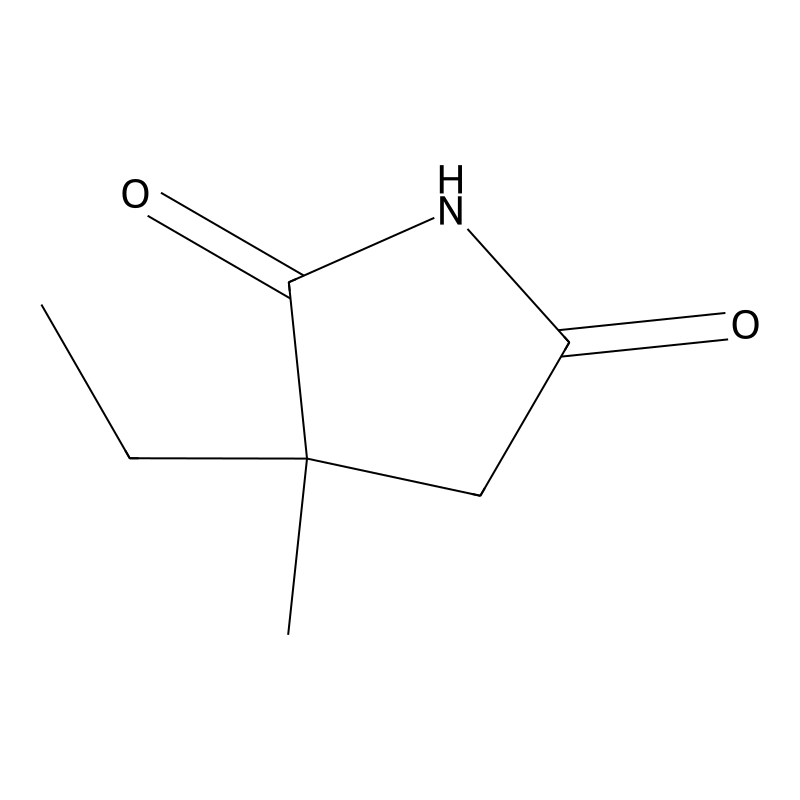

Ethosuximide is a medication primarily used as an anticonvulsant, particularly effective in treating absence seizures, which are characterized by brief lapses of consciousness. It belongs to the succinimide class of drugs and is chemically designated as 3-ethyl-3-methylpyrrolidine-2,5-dione. Ethosuximide works by blocking T-type voltage-gated calcium channels in the thalamus, thereby reducing the abnormal electrical activity associated with seizures .

The exact mechanism by which ethosuximide exerts its anticonvulsant effect remains under investigation. However, the current hypothesis suggests it modulates the activity of low-voltage activated T-type calcium channels in thalamocortical neurons [, ]. These channels are believed to play a role in generating the abnormal electrical activity characteristic of absence seizures []. By affecting these channels, ethosuximide may help stabilize neuronal activity and prevent seizures.

Ethosuximide is generally well-tolerated, but side effects like nausea, vomiting, dizziness, and drowsiness can occur []. In rare cases, more serious side effects like suicidal ideation or psychosis may develop []. Ethosuximide can also interact with other medications, so it is crucial to inform your doctor about all medications you are taking before starting ethosuximide treatment [].

Mechanism of Action

Despite its effectiveness, the exact mechanism by which ethosuximide controls absence seizures remains unclear. Research suggests it might influence various neuronal processes in the thalamus, a brain region involved in regulating consciousness and sensory information relay []. Some studies propose that ethosuximide might:

- Block specific thalamic T-type calcium channels: These channels are essential for neuronal firing patterns. By inhibiting them, ethosuximide could potentially stabilize abnormal electrical activity in the thalamus, thereby reducing seizure occurrence [].

- Enhance GABAergic inhibition: Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the brain. Research suggests ethosuximide might increase GABA activity, leading to a calming effect and reduced seizure susceptibility [].

Ongoing scientific research is actively investigating the precise molecular and cellular targets of ethosuximide to optimize its therapeutic potential.

Novel Delivery Methods

Another area of scientific exploration involves developing new delivery methods for ethosuximide. Traditional oral administration can have limitations, such as variable absorption rates and potential side effects. Researchers are exploring innovative approaches, including:

- Biodegradable scaffolds: This method involves incorporating ethosuximide into 3D-printed scaffolds made from biocompatible materials. These scaffolds could be implanted directly into the brain, allowing for targeted drug delivery to seizure-generating areas and potentially reducing systemic side effects [].

- Nanoparticle formulations: Encapsulating ethosuximide within nanoparticles offers another promising strategy. Nanoparticles can improve drug delivery across the blood-brain barrier, potentially leading to higher drug concentrations at the seizure focus and improved efficacy [].

The primary mechanism of action for ethosuximide involves its ability to inhibit T-type calcium channels, which are crucial for generating the rhythmic spike-and-wave discharges seen in absence seizures. By blocking these channels, ethosuximide decreases calcium ion influx into neurons, leading to reduced excitability and suppression of seizure activity . Additionally, ethosuximide undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4, resulting in the formation of inactive metabolites .

Ethosuximide exhibits significant biological activity as an anticonvulsant. It is known to decrease the frequency of absence seizures by altering thalamocortical oscillations. The drug's efficacy is supported by its ability to selectively target T-type calcium channels without significant effects on other types of ion channels at therapeutic doses . Common side effects include gastrointestinal disturbances and fatigue, while serious adverse effects may involve blood dyscrasias and hypersensitivity reactions .

Ethosuximide can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with methylamine and subsequent cyclization to form the pyrrolidine ring. The synthesis typically requires controlled conditions to ensure high yield and purity. Specific procedures may vary based on laboratory protocols but generally include steps such as condensation reactions and purification techniques like recrystallization .

Ethosuximide is primarily indicated for the treatment of absence seizures in children and adults. It is included on the World Health Organization's List of Essential Medicines due to its effectiveness and relatively favorable safety profile compared to other anticonvulsants. Beyond its primary use, research is ongoing into its potential applications for other types of epilepsy and possibly in mood disorders due to its effects on neuronal excitability .

Ethosuximide has been shown to interact with various medications, notably increasing serum levels of phenytoin while significantly reducing levels of lamotrigine in pediatric populations. These interactions necessitate careful monitoring of drug levels during concurrent therapy to avoid adverse effects or reduced efficacy . Additionally, ethosuximide may have implications for patients with liver conditions due to its hepatic metabolism.

| Compound | Chemical Structure | Efficacy in Absence Seizures | Side Effects Profile |

|---|---|---|---|

| Ethosuximide | 3-ethyl-3-methylpyrrolidine-2,5-dione | High | Generally well-tolerated |

| Phensuximide | 3-phenyl-3-methylpyrrolidine-2,5-dione | Moderate | More adverse effects |

| Methsuximide | 3-methyl-3-methylpyrrolidine-2,5-dione | Low | Less favorable |

Uniqueness of Ethosuximide

Ethosuximide's unique mechanism targeting T-type calcium channels specifically makes it particularly effective for absence seizures compared to other compounds that may not offer the same level of selectivity or efficacy. Its well-established safety profile further enhances its desirability as a first-line treatment option for this type of seizure disorder .

Melting Point Variants (64-65°C Range)

Ethosuximide exhibits a well-characterized melting point within the narrow range of 64-65°C, as documented across multiple pharmacopoeial and scientific sources [1] [2] [3] [4]. The official melting point value of 64.5°C reported in DrugBank represents the standardized pharmaceutical reference [2]. This consistency across authoritative sources indicates high reliability in the thermal characterization of this compound.

Differential scanning calorimetry studies have provided detailed insights into the thermal transitions of ethosuximide. Research conducted on pure ethosuximide samples revealed an endothermic peak at 47.8°C, which has been attributed to a phase transition rather than melting [5] [6]. This phase transition precedes the actual melting event and represents a distinct thermodynamic process within the crystal structure. The discrepancy between the phase transition temperature (47.8°C) and the established melting point (64-65°C) highlights the complex thermal behavior exhibited by this pharmaceutical compound [5].

Additional thermal analysis investigations have documented alternative melting point ranges, with some studies reporting values between 47.0-50.0°C [7]. These variations may be attributed to differences in sample purity, crystal form, or analytical methodology employed during characterization. The white waxy solid appearance of ethosuximide at room temperature is consistent with its relatively low melting point compared to many other pharmaceutical compounds [1] [8].

Polymorphism Observations and Crystal Packing Analysis

Ethosuximide demonstrates significant polymorphic behavior, with multiple crystal forms identified through advanced analytical techniques. Comprehensive studies utilizing dielectric spectroscopy have revealed polymorphism involving molecules of both left- and right-handed chirality [9] [10]. These investigations employed density functional theory calculations to examine molecular conformations and dimer formation, providing fundamental insights into the crystal packing arrangements.

The polymorphic system of ethosuximide has been characterized as monotropic, with distinct phases identified through differential scanning calorimetry methods [10]. Moving window correlation analysis of dielectric permittivity spectra has enabled researchers to complete the identification of various polymorphic transitions. Specifically, investigations have documented an extra transition connected with the freezing-in and activation of slow molecular motions within the partially ordered crystal phase designated as CrI [10].

Crystal structure analysis has revealed the existence of high-temperature orientationally disordered (CrI-h) and low-temperature conformationally disordered (CrI-l) phases [10]. Within these polymorphic forms, two distinct relaxation processes have been detected at frequencies below 10^5 Hz. The glass form of the conformationally disordered crystal phase (CONDIS CrI-l) exhibits β-relaxation characteristics, indicating complex molecular dynamics within the solid state [10].

X-ray diffraction studies of ethosuximide-loaded nanoparticle systems have provided additional insights into crystal structure modifications. Research involving bismuth ferrite nanoparticles demonstrated that the incorporation of ethosuximide leads to significant changes in crystalline structure, with characteristic diffraction peaks disappearing upon drug incorporation [5] [6]. This suggests that ethosuximide can exist in various crystal environments depending on the formulation matrix.

Solvation Characteristics

Partition Coefficient (LogP 0.38) and Solubility Profile

Ethosuximide exhibits a partition coefficient (LogP) of 0.38, indicating moderate lipophilicity and favorable distribution characteristics for pharmaceutical applications [2] [11] [12] [13]. This value represents the logarithm of the ratio of concentrations of the unionized compound between octanol and water phases at equilibrium, providing crucial information about the compound's hydrophobic-hydrophilic balance.

The moderate LogP value of 0.38 positions ethosuximide within an optimal range for oral drug absorption and bioavailability [14]. Compounds with LogP values between 0 and 3 generally demonstrate favorable absorption characteristics, and ethosuximide's value suggests good permeability across biological membranes while maintaining adequate aqueous solubility [11] [14].

Comprehensive solubility studies have documented ethosuximide's behavior across multiple solvent systems. In water at 25°C, solubility values range from 28 mg/mL to 190 g/L depending on the analytical method and source [15] [16] [17]. The European Medicines Agency assessment reports that ethosuximide is freely soluble in water, which is consistent with clinical formulation requirements [8]. This high aqueous solubility facilitates pharmaceutical formulation development and ensures adequate bioavailability following oral administration.

Ethosuximide demonstrates excellent solubility in organic solvents, with reported values of 28-100 mg/mL in ethanol [15] [16]. The compound shows very high solubility in dichloromethane, methanol, and toluene, as documented in pharmaceutical development studies [8] [7]. In dimethyl sulfoxide (DMSO), ethosuximide achieves a solubility of 28 mg/mL, providing options for specialized formulation approaches [15].

pH-Dependent Solubility Behavior in Aqueous Systems

Ethosuximide exhibits pH-dependent solubility characteristics that significantly influence its pharmaceutical formulation and bioavailability profile. Commercial oral solutions utilize a pH range of 5.0 to 6.5, which has been optimized through extensive formulation development studies [18]. Sodium hydroxide is commonly employed for pH adjustment in these formulations to maintain the desired solubility characteristics [18].

The compound's solubility behavior across different pH conditions reflects its chemical structure and ionization properties. With a pKa value reported as 9.5 (though noted as uncertain in some sources), ethosuximide remains largely unionized under physiological pH conditions [1] [12]. This characteristic contributes to its consistent absorption profile and predictable pharmacokinetic behavior across various patient populations.

Research investigating pH-dependent solubility has documented that ethosuximide maintains favorable dissolution characteristics across the gastrointestinal pH range [19]. The compound's stability under acidic conditions has been confirmed through International Council for Harmonisation (ICH) guideline studies, though it demonstrates susceptibility to degradation under extreme alkaline and oxidative stress conditions [20] [21].

Pharmaceutical formulation studies have established that pH control is critical for maintaining ethosuximide stability and solubility in aqueous systems. The optimal pH range of 5.0-6.5 represents a balance between maximum solubility, chemical stability, and palatability for oral administration [18]. Deviations from this pH range can result in precipitation, reduced bioavailability, or accelerated degradation pathways.

Purity

Physical Description

Color/Form

WHITE TO OFF-WHITE CRYSTALLINE POWDER OR WAXY SOLID

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.38 (LogP)

log Kow = 0.38

0.1

Odor

Decomposition

Appearance

Melting Point

64.5 °C

Storage

UNII

GHS Hazard Statements

H302 (98.99%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of childhood absence epilepsy

Livertox Summary

Drug Classes

Therapeutic Uses

Ethosuximide, the drug of choice, and phensuximide are indicated for the control of seizures in absence (petit mal) epilepsy. /Included in US product labeling/

Pharmacology

Ethosuximide is a succinimide with anticonvulsant activity. The exact mechanism of action is not entirely understood, but most likely ethosuximide exerts its effects by partial antagonism of T-type calcium channels of the thalamic neurons. This leads to a decrease in burst firing of thalamocortical neurons, which stabilizes the nerve activity in the brain and prevents seizures.

MeSH Pharmacological Classification

ATC Code

N03 - Antiepileptics

N03A - Antiepileptics

N03AD - Succinimide derivatives

N03AD01 - Ethosuximide

Mechanism of Action

Succinimide anticonvulsants are thought to increase the seizure threshold and suppress the paroxysmal three-cycle-per-second spike-and-wave pattern seen with absence (petit mal) seizures. The frequency of attacks is reduced by depression of nerve transmission in the motor cortex. These effects may be due to direct modification of membrane function in excitable cells and/or alteration of chemically mediated neurotransmission. The specific effect of ethosuximide against absence seizures appears to be due to its ability to block T-type calcium channels at concentrations that do not affect other ion channels. /Succinimide Anticonvulsants/

Ethosuximide reduces low threshold Ca(2+) currents (T currents) in thalamic neurons. The thalamus plays an important role in generation of 3 Hz spike-wave rhythms typical of absence seizures. Neurons in the thalamus exhibit a large amplitude T current spike that underlies bursts of action potentials and likely plays an important role in thalamic oscillatory activity such as 3 Hz spike-wave activity. At clinically relevant concentrations, ethosuximide inhibits the T current, as evident in voltage-clamp recordings in acutely isolated, ventrobasal thalamic neurons from rats and guinea pigs. Ethosuximide reduces this current without modifying the voltage dependence of steady-state inactivation or the time course of recovery from inactivation. By contrast, succinimide derivatives with convulsant properties do not inhibit this current. Ethosuximide does not inhibit sustained repetitive firing or enhance GABA responses at clinically relevant concentrations. Current data are consistent with the idea that inhibition of T currents is the mechanism by which ethosuximide inhibits absence seizures.

Ethosuximide is an alternative medicament that is used for coupling of petit mal, especially in childhood. Some clinical observations show that it has secondary effects on the gastro intestinal tract (GIT). The present research tries to define the characteristics of Ethosuximide--the inducted secondary effects on the GIT, and to explain some of the possible mechanisms that cause them. The changes that occur in the GIT of patients cured with Ethosuximide are registered roentgenologically. The main change is the atony of the stomach and intestines and the reduced peristaltic activity. The influence of Ethosuximide is examined on smooth muscular samples of human stomach, taken in vitro using stomach resection. The medicament authoritatively reduce the spontaneous bioelectrical activity of the smooth muscular tissue, influences mainly it's components that have Ca+ nature. Together with that is indicated relaxation of the smooth muscular samples. In that research is expressed the thesis that this Ethosuximide reduction of the Ca(+)-influx in the smooth muscular cells and the related relaxation probably are one of the main reasons of the secondary effects on the GIT.

Ethosuximide is one of the means of treatment of minor epilepsy but hardly any data on its mechanism of action are available in the literature. Anticonvulsant agents are known to bring about changes in the functions and in the interaction between some of the mediator systems within the central nervous system. An assessment of the status of neuromediator systems can be made on the basis of the response of isolated smooth muscle strips to the action of agonists and antagonists of various receptors. It was found by the pharmacological analysis of isolated strips from the rat stomach (antrum and corpus strips), the seminal duct and the cervical vein that ethosuximide induces a reduction in the physical contractile activity and the tone of smooth muscle preparations. Smooth muscle relaxation caused by ethosuximide is not blocked by different receptor inhibitors such as dihydroergotamine, propranolol, atropine, chlorpromazine, haloperidol and indomethacin. Ethosuximide causes a significant reduction in the physical contraction of smooth muscles produced by potassium chloride depolarization, with a stronger impact on the subsequent tonic contraction caused by calcium ions. A reduction in the potassium content of the solution has no effect on the nature of the action of ethosutimide. It is thus assumed that the probable mechanism of action of ethosuximide consists in lowering calcium transport since the inhibitors of calcium transport sodium nitroprusside and verapamil intensify the blocking effect of ethosuximide on smooth muscle contractile activity.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Calcium channels

CACNA1-T [HSA:8911 8912 8913] [KO:K04856 K04855 K04854]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Ethosuximide is absorbed from the GI tract. Following oral administration of a single dose, peak blood concentrations are reached within 4 hours; however, about 4-7 days of therapy at usual dosage are required to achieve steady-state plasma concentrations. The plasma concentration required for therapeutic effect is generally considered to range from 40-100 ug/mL; plasma concentrations less than 40 ug/mL are rarely effective. The relationship between plasma ethosuximide concentrations and toxic effects of the drug has not been clearly established; however, plasma concentrations as high as 150 ug/mL have not been associated with signs of toxicity.

Absorption of ethosuximide appears to be complete, and peak concentrations occur in plasma within about 3 hr after a single oral dose. Ethosuximide is not significantly bound to plasma proteins; during long-term therapy, the concentration in the CSF is similar to that in plasma. The apparent volume of distribution averages 0.7 L/kg.

In vitro data suggest that there is no substantial degree of protein binding for ethosuximide. In one study in children, peak CSF concentrations of 25-50 ug/mL were achieved within 1-2 hours following a single 250-mg dose of ethosuximide. These concentrations were maintained for 12-24 hours, and the drug was still detectable in the CSF 65 hours after the drug was given.

Ethosuximide is excreted slowly in urine. Approximately 20% of a dose is excreted unchanged and up to 50% may be excreted in urine as the hydroxylated metabolite and/or its glucuronide. Small amounts of unchanged drug are also excreted in bile and feces.

For more Absorption, Distribution and Excretion (Complete) data for ETHOSUXIMIDE (9 total), please visit the HSDB record page.

Metabolism Metabolites

... Metabolized by hepatic microsomal enzymes.

In rats, ethosuximide ... is metabolized into monohydroxyethosuximides, 2-ethyl-3-hydroxy-2-methyl-succinimide ... stereoisomeric 2-(1-hydroxyethyl)-2-methylsuccinimides & ... 2-(2-hydrox yethyl)-2-methylsuccinimide ... which are excreted, in urine, in free form and as ether glucuronides.

Different plasma profiles were obtained following admin of ethosuximide...to rat & man... Unchanged drug & only trace amt of metabolites were detected in rat plasma. In human plasma, diastereoisomers of 2-(1-hydroxyethyl)-2-methylsuccinimide...were major components.

Ethosuximide is a chiral drug substance primarily indicated for the treatment of absence seizures. This drug is used clinically as the racemate. The human urinary metabolites of ethosuximide (I) have been studied using chiral gas chromatography (GC) and gas chromatography/mass spectrometry (GC/MS). The metabolites identified were the previously reported unchanged ethosuximide (I) enantiomers, all four stereoisomers of 2-(1-hydroxyethyl)-2-methylsuccinimide (II), and the four stereoisomers of 2-ethyl-3-hydroxy-2-methylsuccinimide (III). Through chemical derivatization methodology and GC/MS two enantiomers of a previously unreported metabolite of ethosuximide, 2-ethyl-2-hydroxymethylsuccinimide (VI), have been identified.

Hepatic, via CYP3A4 and CYP2E1. Half Life: 53 hours

Wikipedia

Triptycene

FDA Medication Guides

Ethosuximide

CAPSULE;ORAL

PARKE DAVIS

10/28/2021

Drug Warnings

The most common dose-related side effects are gastrointestinal complaints (nausea, vomiting, and anorexia) and CNS effects (drowsiness, lethargy, euphoria, dizziness, headache, and hiccough). Some tolerance to these effects develops. Parkinsonlike symptoms and photophobia also have been reported. Restlessness, agitation, anxiety, aggressiveness, inability to concentrate, and other behavioral effects have occurred primarily in patients with a prior history of psychiatric disturbance.

Urticaria and other skin reactions, including Stevens-Johnson syndrome, as well as systemic lupus erythematosus, eosinophilia, leukopenia, thrombocytopenia, pancytopenia, and aplastic anemia also have been attributed to the drug. The leukopenia may be transient, despite continuation of the drug, but several deaths have resulted from bone-marrow depression. Renal or hepatic toxicity has not been reported.

The most common adverse effects of ethosuximide are GI symptoms including anorexia and weight loss, vague gastric upset, cramps, abdominal pain, diarrhea, nausea, vomiting, and epigastric distress.

For more Drug Warnings (Complete) data for ETHOSUXIMIDE (13 total), please visit the HSDB record page.

Biological Half Life

A total of 10 epileptic mothers treated with ethosuximide (ES) as well as their 13 newborns were included in this study. At birth fetal/maternal serum concentration ratios were 0.97 +/- 0.02 (n = 7) and ES half-lives in three neonates were 32, 37 and 38 hr. ...

The plasma half-life of ethosuximide is about 60 hours in adults and about 30 hours in children.

A total of 10 epileptic mothers treated with ethosuximide (ES) as well as their 13 newborns were included in this study. At birth fetal/maternal serum concentration ratios were 0.97 +/- 0.02 (n = 7) and ES half-lives in three neonates were 32, 37 and 38 hr.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

Methyl ethyl ketone + ethyl cyanoacetate + hydrogen cyanide + ammonia (Cope reaction/addition/nitrile hydrolysis/decarboxylation/ester hydrolysis/amide formation)

General Manufacturing Information

Analytic Laboratory Methods

Analyte: ethosuximide; matrix: chemical purity; procedure: liquid chromatography with detection at 220 nm and comparison to standards

Analyte: ethosuximide; matrix: pharmaceutical preparation (capsule; oral solution); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)

Analyte: ethosuximide; matrix: pharmaceutical preparation (capsule; oral solution); procedure: liquid chromatography with detection at 225 nm and comparison to standards (chemical purity)

For more Analytic Laboratory Methods (Complete) data for ETHOSUXIMIDE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

HPLC-determination of ethosuximide in serum.

Blood samples were analyzed.

Comparison of enzyme immunoassay & gas chromatography for determination of ethosuximide in human serum.

For more Clinical Laboratory Methods (Complete) data for ETHOSUXIMIDE (7 total), please visit the HSDB record page.

Storage Conditions

Interactions

Concurrent use /with alcohol; central nervous system depression-producing medications; tricyclic antidepressants; loxapine; maprotiline; molindone; monoamine oxidase inhibitors; phenothiazines; pimozide; thioxanthenes/ may lower the convulsive threshold, enhance CNS depression, and decrease the effects of the anticonvulsant medication. /Succinimide anticonvulsants/

Requirements for folic acid may be increased in patients receiving anticonvulsant therapy. /Succinimide anticonvulsants/

Induction of hepatic microsomal enzyme activity resulting in increased metabolism and decreased serum concentrations and elimination half-lives of succinimide anticonvulsants and/or these medications /carbamazepine, phenobarbital, phenytoin, primidone/ may occur during concurrent therapy; monitoring of serum concentrations as a guide to dosage is recommended, especially when any anticonvulsant is added to or withdrawn from an existing regimen. /Succinimide anticonvulsants/

For more Interactions (Complete) data for ETHOSUXIMIDE (8 total), please visit the HSDB record page.

Stability Shelf Life

Stable in light, air, and heat at 37 °C

Dates

Ethosuximide, sodium valproate or lamotrigine for absence seizures in children and adolescents

Francesco Brigo, Stanley C Igwe, Simona LattanziPMID: 33475151 DOI: 10.1002/14651858.CD003032.pub5

Abstract

This is an updated version of the Cochrane Review previously published in 2019. Absence seizures (AS) are brief epileptic seizures which present in childhood and adolescence. Depending on clinical features and electroencephalogram (EEG) findings they are divided into typical, atypical absences, and absences with special features. Typical absences are characterised by sudden loss of awareness and an EEG typically shows generalised spike wave discharges at three cycles per second. Ethosuximide, valproate and lamotrigine are currently used to treat absence seizures. This review aims to determine the best choice of antiepileptic drug for children and adolescents with AS.To review the evidence for the effects of ethosuximide, valproate and lamotrigine as treatments for children and adolescents with absence seizures (AS), when compared with placebo or each other.

For the latest update we searched the Cochrane Register of Studies (CRS Web, 22 September 2020) and MEDLINE (Ovid, 1946 to September 21, 2020). CRS Web includes randomised or quasi-randomised, controlled trials from PubMed, Embase, ClinicalTrials.gov, the World Health Organization International Clinical Trials Registry Platform (ICTRP), the Cochrane Central Register of Controlled Trials (CENTRAL), and the Specialized Registers of Cochrane Review Groups including Epilepsy. No language restrictions were imposed. In addition, we contacted Sanofi Winthrop, Glaxo Wellcome (now GlaxoSmithKline) and Parke Davis (now Pfizer), manufacturers of sodium valproate, lamotrigine and ethosuximide respectively.

Randomised parallel group monotherapy or add-on trials which include a comparison of any of the following in children or adolescents with AS: ethosuximide, sodium valproate, lamotrigine, or placebo.

Outcome measures were: 1. proportion of individuals seizure free at one, three, six, 12 and 18 months post randomisation; 2. individuals with a 50% or greater reduction in seizure frequency; 3. normalisation of EEG and/or negative hyperventilation test; and 4. adverse effects. Data were independently extracted by two review authors. Results are presented as risk ratios (RR) with 95% confidence intervals (95% CIs). We used GRADE quality assessment criteria to evaluate the certainty of evidence for the outcomes derived from all included studies.

On the basis of our selection criteria, we included no new studies in the present review. Eight small trials (total number of participants: 691) were included from the earlier review. Six of them were of poor methodological quality (unclear or high risk of bias) and seven recruited less than 50 participants. There are no placebo-controlled trials for ethosuximide or valproate, and hence, no evidence from randomised controlled trials (RCTs) to support a specific effect on AS for either of these two drugs. Due to the differing methodologies used in the trials comparing ethosuximide, lamotrigine and valproate, we thought it inappropriate to undertake a meta-analysis. One large randomised, parallel double-blind controlled trial comparing ethosuximide, lamotrigine and sodium valproate in 453 children with newly diagnosed childhood absence epilepsy found that at 12 months, seizure freedom was higher in patients taking ethosuximide (70/154, 45%) than in patients taking lamotrigine (31/146, 21%; P < 0.001), with no difference between valproate (64/146, 44%) and ethosuximide (70/154, 45%; P > 0.05). In this study, the frequency of treatment failures due to intolerable adverse events was significantly different among the treatment groups, with the largest proportion of adverse events in the valproic acid group (48/146, 33%) compared to the ethosuximide (38/154, 25%) and the lamotrigine (29/146, 20%) groups (P < 0.037). Overall, this large study demonstrates the superior effectiveness of ethosuximide and valproic acid compared to lamotrigine as initial monotherapy aimed to control seizures without intolerable adverse effects in children with childhood absence epilepsy. This study provided high certainty of the evidence for outcomes for which data were available. However, the certainty of the evidence provided by the other included studies was low, primarily due to risk of bias and imprecise results because of the small sample sizes. Hence, conclusions regarding the efficacy of ethosuximide, valproic acid and lamotrigine derive mostly from this single study.

Since the last version of this review was published, we have found no new studies. Hence, the conclusions remain the same as the previous update. With regards to both efficacy and tolerability, ethosuximide represents the optimal initial empirical monotherapy for children and adolescents with AS. However, if absence and generalised tonic-clonic seizures coexist, valproate should be preferred, as ethosuximide is probably inefficacious on tonic-clonic seizures.

Ethosuximide induced macroglossia and oropharyngeal edema

Hanqing Shang, Mica Glaun, Julina OngkasuwanPMID: 33218689 DOI: 10.1016/j.ijporl.2020.110498

Abstract

Acute macroglossia and laryngeal edema are rare adverse side effects that can cause life-threatening airway obstruction. We report a case of acute macroglossia that began after initiation of ethosuximide in a 15-year-old female with severe medically refractory epilepsy. Macroglossia worsened over the next two weeks of ethosuximide administration, preventing extubation. Macroglossia and laryngeal edema improved upon ethosuximide wean, and completely resolved after discontinuation. The patient was extubated successfully, with precautionary nasal trumpet placement and dexamethasone administration prior to extubation. In medically complex patients on multiple pharmacologic agents, anti-epileptic drugs should be suspected as a possible cause of acute macroglossia.Anticonvulsant activity of Valeriana edulis roots and valepotriates on the pentylenetetrazole-induced seizures in rats

María Eva González-Trujano, Gerardo Contreras-Murillo, Claudia Andrea López-Najera, Fernando Josué Hidalgo-Flores, Andrés Navarrete-Castro, Concepción Gamboa Sánchez, Víctor Manuel Magdaleno-MadrigalPMID: 32841694 DOI: 10.1016/j.jep.2020.113299

Abstract

For many centuries, Mexican Valerian (Valeriana edulis ssp. procera) has been an important plant in folk medicine. It has been considered useful to control epilepsy; however, electroencephalographic evidence of its anticonvulsant activity is missing in literature.In the present study, in situ electroencephalographic (EEG) analysis was performed along with administration of a crude ethanol extract of V. edulis and its valepotriate fraction on the pentylenetetrazole (PTZ)-induced convulsive behavior in rats.

Experiments were performed using male Wistar rats with nail-shaped electrodes implanted in the frontal and parietal cortices for EEG recording. All animals received a single dose of PTZ (35 mg/kg, i.p.) to test the anticonvulsant activity of V. edulis crude extract and valepotriate fraction (100 mg/kg, i.p.) 15 and/or 30 min after administration. EEG recordings were obtained from the cortices and were evaluated to assess ictal behavior over 60-75 min. Chromatographic analysis of the valepotriate fraction and in silico predictions of pharmacodynamic properties were also explored. The latency, frequency and duration of seizures evaluated using EEG recordings from the frontal and parietal cortices of rats showed significant changes demonstrating the inhibition of paroxystic activity.

The spectral analysis confirmed the reduction of excitatory activity induced by V. edulis extract, which was improved in the presence of the valepotriate fraction as compared to that induced by ethosuximide (a reference anticonvulsant drug). The presence of valepotriates such as: isodihydrovaltrate (18.99%), homovaltrate (13.51%), 10-acetoxy-valtrathydrin (4%) and valtrate (1.34%) was identified by chromatographic analysis. Whereas, not only GABA

receptor participation but also the cannabinoid CB2 receptor was found to be likely involved in the anticonvulsant mechanism of action after in silico prediction.

Our data support the anticonvulsant properties attributed to this plant in folk medicine, due to the presence of valepotriates.

Effects of antiseizure monotherapy on visuospatial memory in pediatric age

Francesca Felicia Operto, Grazia Maria Giovanna Pastorino, Carlo Di Bonaventura, Chiara Scuoppo, Chiara Padovano, Valentina Vivenzio, Serena Donadio, Giangennaro CoppolaPMID: 33895643 DOI: 10.1016/j.ejpn.2021.04.004

Abstract

Visuospatial abilities are fundamental for good school achievements and good daily functioning. Previous studies showed an impairment of visuospatial skills in pediatric patients with epilepsy; pharmacological treatment, although indispensable for the seizure control, could further affect cognitive functions. The aim of our study was to evaluate the visuospatial skills in children and adolescents with different forms of epilepsy well-controlled by antiseizure monotherapy, both at baseline and after one year follow-up, through a standardized neuropsychological assessment.We recruited 207 children and adolescents (mean age = 10.35 ± 2.39 years) with epilepsy, well controlled by monotherapy with levetiracetam, valproic acid, ethosuximide, oxcarbazepine or carbamazepine and 45 age/sex-matched controls. All the participants performed the Rey-Osterrieth Complex Figure, a standardized test for visuospatial perception and visuospatial memory assessment, at baseline and after 12 month of drug therapy. Age, sex, executive functions, non-verbal intelligence, age at onset of epilepsy, epilepsy duration, epilepsy type, lobe and side of seizure onset were considered in our analysis. EEG, seizure frequency, and drug dose were also recorded.

At baseline, the epilepsy group performed significantly worse than controls in the Immediate Recall test but not the Direct Copy test, without differences between epilepsy subgroups. Immediate Recall scores were related to age of seizure onset and epilepsy duration and executive functions. The re-assessment after 1 year showed that the Immediate Recall mean scores were not significantly changed in the levetiracetam and oxcarbazepine group, while they significantly worsened in the valproic acid, ethosuximide and carbamazepine groups. The Immediate Recall scores were correlated to age, age at onset of epilepsy, epilepsy duration, and executive functions.

Children with epilepsy may exhibit visuospatial memory impairment compared to their peer, that may be correlated to some features of the epilepsy itself and to the impairment of executive functions. Different antiseizure medications can affect visuospatial memory differently, so it is important monitoring this aspect in pediatric patients.

50 Years Ago in TheJournal ofPediatrics: Occurrence of Systemic Lupus Erythematosus in Association with Ethosuccimide Therapy

Philip J HashkesPMID: 32204806 DOI: 10.1016/j.jpeds.2019.09.066

Abstract

Long-term vigabatrin treatment modifies pentylenetetrazole-induced seizures in mice: focused on GABA brain concentration

Mariusz J Świąder, Katarzyna Świąder, Izabela Zakrocka, Maciej Krzyżanowski, Andrzej Wróbel, Jarogniew J Łuszczki, Stanisław J CzuczwarPMID: 32048251 DOI: 10.1007/s43440-019-00037-6

Abstract

The goal of our study was to examine the long-term effect of vigabatrin (VGB), a γ-aminobutyric acid aminotransferase (GABA-AT) inhibitor on clonazepam (CLO), ethosuximide (ETX) and valproate (VPA) anticonvulsive activity against pentylenetetrazole (PTZ)-induced seizures in mice.VGB was administered for 3 and 7 days. Convulsions were evoked by PTZ at its CD97 (99 mg/kg). The influence of CLO, ETX and VPA alone or in combination with VGB on motor performance and long-term memory was analyzed. γ-aminobutyric acid (GABA) concentration in mice brain and plasma as well as glutamate decarboxylase (GAD) activity was measured.

After 3 days of treatment, VGB in doses up to 500 mg/kg increased PTZ-induced seizure threshold, whereas after 7 days VGB (at the dose of 125 mg/kg) inhibited clonic seizures in experimental mice. 7 days of VGB administration did not change the protective effect of CLO, ETX and VPA against PTZ-induced seizures. 7 days of VGB treatment at a subthreshold dose of 75 mg/kg decreased TD50 of ETX and CLO in the chimney test, but did not affect TD50 value for VPA. 7 days of VGB administration in combination with AEDs did not affect long-term memory in mice. VGB after 3 days or 7 days of administration increased brain GABA concentration. GAD activity was decreased after 3 and 7 days of VGB administration.

The presented results confirm anticonvulsive activity of VGB through GABA metabolism alteration and suggest care when combining VGB with ETX or CLO in the therapy.

Pain attenuating actions of vincristinet-preconditioning in chemotherapeutic agent-induced neuropathic pain: key involvement of T-type calcium channels

Jasmine Sharma, Leonid N Maslov, Nirmal Singh, Amteshwar Singh JaggiPMID: 31797451 DOI: 10.1111/fcp.12519

Abstract

Preconditioning is a well-documented strategy that induces hepatic protection, renal protection, cardioprotection, and neuroprotection but its mechanism still remains to be elucidated. Hence, the present study investigated the protective mechanism underlying pain attenuating effects of vincristine-preconditioning in chemotherapeutic agent-induced neuropathic pain. Neuropathic pain was induced by administration of vincristine (50 µg/kg, i.p.) for 10 days in rats. Vincristine-preconditioning was induced by administration of vincristine (2, 5, and 10 µg/kg, i.p) for 5 days before administration of pain-inducing dose of vincristine (50 µg/kg, i.p.). Vincristine-preconditioning (10 µg/kg, i.p) for 5 days significantly reduced vincristine (50 µg/kg, i.p.) induced pain-related behaviors including paw cold allodynia, mechanical hyperalgesia, and heat hyperalgesia. However, vincristine (2 and 5 µg/kg, i.p) did not significantly ameliorate the vincristine (50 µg/kg, i.p.) induced neuropathic pain in rats. Furthermore, to explore the involvement of calcium channels in pain attenuating mechanism of vincristine-preconditioning, T-type calcium channel blocker, ethosuximide (100 and 200 mg/kg, i.p.) and L-type calcium channel blocker, amlodipine (5 and 10 mg/kg, i.p.) were used. Pretreatment with T-type calcium channel blocker, ethosuximide significantly abolished vincristine-preconditioning-induced protective effect. However, pretreatment with L-type calcium channel blocker, amlodipine did not alter vincristine-preconditioning-induced pain-related behaviors. This indicates that vincristine-preconditioning has protective effect on pain-related parameters due to opening of calcium channels, particularly T-type calcium channels that lead to entry of small magnitude of intracellular calcium through these channels and prevent the deleterious effects of high-dose vincristine.First evidence of altered microbiota and intestinal damage and their link to absence epilepsy in a genetic animal model, the WAG/Rij rat

Rita Citraro, Francesca Lembo, Carmen De Caro, Martina Tallarico, Lorena Coretti, Luigi Francesco Iannone, Antonio Leo, Domenico Palumbo, Mariella Cuomo, Elisabetta Buommino, Valentina Nesci, Nadia Marascio, Michelangelo Iannone, Angela Quirino, Roberto Russo, Antonio Calignano, Andrew Constanti, Emilio Russo, Giovambattista De SarroPMID: 33428780 DOI: 10.1111/epi.16813

Abstract

A large number of studies have highlighted the important role of the gut microbiota in the pathophysiology of neurological disorders, suggesting that its manipulation might serve as a treatment strategy. We hypothesized that the gut microbiota participates in absence seizure development and maintenance in the WAG/Rij rat model and tested this hypothesis by evaluating potential gut microbiota and intestinal alterations in the model, as well as measuring the impact of microbiota manipulation using fecal microbiota transplantation (FMT).Initially, gut microbiota composition and intestinal histology of WAG/Rij rats (a well-recognized genetic model of absence epilepsy) were studied at 1, 4, and 8 months of age in comparison to nonepileptic Wistar rats. Subsequently, in a second set of experiments, at 6 months of age, untreated Wistar or WAG/Rij rats treated with ethosuximide (ETH) were used as gut microbiota donors for FMT in WAG/Rij rats, and electroencephalographic (EEG) recordings were obtained over 4 weeks. At the end of FMT, stool and gut samples were collected, absence seizures were measured on EEG recordings, and microbiota analysis and histopathological examinations were performed.

Gut microbiota analysis showed differences in beta diversity and specific phylotypes at all ages considered and significant variances in the Bacteroidetes/Firmicutes ratio between Wistar and WAG/Rij rats. FMT, from both Wistar and ETH-treated WAG/Rij donors to WAG/Rij rats, significantly decreased the number and duration of seizures. Histological results indicated that WAG/Rij rats were characterized by intestinal villi disruption and inflammatory infiltrates already at 1 month of age, before seizure occurrence; FMT partially restored intestinal morphology while also significantly modifying gut microbiota and concomitantly reducing absence seizures.

Our results demonstrate for the first time that the gut microbiota is modified and contributes to seizure occurrence in a genetic animal model of absence epilepsy and that its manipulation may be a suitable therapeutic target for absence seizure management.

Response of spike-wave discharges in aged APP/PS1 Alzheimer model mice to antiepileptic, metabolic and cholinergic drugs

Nanxiang Jin, Sofya Ziyatdinova, Irina Gureviciene, Heikki TanilaPMID: 32678276 DOI: 10.1038/s41598-020-68845-y

Abstract

Epileptic nonconvulsive spike-wave discharges (SWDs) are commonly seen in amyloid plaque bearing transgenic mice but only rarely in their wild-type littermates. To shed light on their possible treatment options, we assessed the effect of drugs with variable and known mechanisms of action on the occurrence of SWDs in aged APPswe/PS1dE9 mice. The treatments included prototypic antiepileptic drugs (ethosuximide and levetiracetam), donepezil as the typical Alzheimer drug and atropine as an antagonistic effect, GABAantagonist CGP-35348, and alternate energy substrates beta-hydroxybutyrate (BHB), pyruvate and lactate on the occurrence of SWDs in aged APPswe/PS1dE9 mice. All agents were administered by single intraperitoneal injections at doses earlier documented to be effective and response was assessed by recording 3 h of video-EEG. Atropine at 25 mg/kg significantly decreased SWD occurrence in all behavioral states, and also resulted in altered frequency composition of SWDs and general EEG slowing during sleep. Ethosuximide at 200 mg/kg and levetiracetam at 75 mg/kg effectively suppressed SWDs only during a period of mixed behavioral states, but levetiracetam also increased SWDs in sleep. BHB at 1 g/kg decreased SWDs in sleep, while both pyruvate and lactate at the same dose tended to increase SWD number and total duration. Unexpectantly, donepezil at 0.3 mg/kg CGP-35348 at 100 mg/kg had no effect on SWDs. These findings call for re-evaluation of some prevailing theories on neural circuit alternations that underlie SWD generation and show the utility of APP/PS1 mice for testing potential new treatments for nonconvulsive epileptic activity related to Alzheimer pathology.

Neuroligin 2 regulates absence seizures and behavioral arrests through GABAergic transmission within the thalamocortical circuitry

Feng Cao, Jackie J Liu, Susan Zhou, Miguel A Cortez, O Carter Snead, Jing Han, Zhengping JiaPMID: 32719346 DOI: 10.1038/s41467-020-17560-3